1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone
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Overview
Description
1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is an organic compound that falls under the category of heterocyclic compounds It features a unique combination of a piperidine ring, an indole moiety, and a pyridine ring with a chlorine substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone involves multiple steps, typically starting with the formation of the piperidine ring, followed by the introduction of the indole and pyridine moieties. The process generally includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving suitable precursors.
Chloropyridine Introduction: The chloropyridine moiety is introduced through an etherification reaction with appropriate starting materials.
Indole Coupling: The indole group is attached via a coupling reaction, often facilitated by a suitable catalyst and under specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, employing more robust equipment and optimized reaction conditions. Key considerations include the choice of solvents, temperature control, and purification techniques to ensure consistency and quality in large batches.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation and Reduction: Depending on the functional groups present, the compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The chlorine atom on the pyridine ring can be a site for substitution reactions, allowing for further functionalization.
Addition Reactions: The indole and piperidine rings may participate in addition reactions under suitable conditions.
Common Reagents and Conditions
Typical reagents and conditions include:
Oxidizing agents like potassium permanganate or chromic acid for oxidation reactions.
Reducing agents such as lithium aluminum hydride for reduction processes.
Nucleophiles for substitution reactions, targeting the chlorine-substituted pyridine ring.
Major Products
The major products of these reactions depend on the reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups at the pyridine ring position.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone serves as a building block for synthesizing more complex molecules
Biology and Medicine
In the fields of biology and medicine, this compound is studied for its potential therapeutic effects. Its structure suggests it may interact with biological targets, possibly acting as an enzyme inhibitor or receptor modulator. Research is ongoing to determine its efficacy and safety in treating diseases.
Industry
Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its unique structure makes it a valuable starting material for producing compounds with specific desired properties.
Mechanism of Action
The mechanism of action of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. It may bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenylethanone: This compound differs in having a phenyl group instead of an indole, leading to different biological activities and applications.
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone:
The unique combination of functional groups in this compound sets it apart, providing distinct properties and a broad range of applications.
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Properties
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-17-5-3-9-22-20(17)26-15-7-10-24(11-8-15)19(25)12-14-13-23-18-6-2-1-4-16(14)18/h1-6,9,13,15,23H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCGGUQXBUAHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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